2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine

TGF-β signaling ALK5 kinase inhibition cell-free autophosphorylation assay

2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine, universally codified as RepSox (also designated E-616452, SJN 2511, or ALK5 Inhibitor II; CAS 446859-33-2), is a synthetic heterocyclic small molecule belonging to the 1,5-naphthyridine pyrazole class. It functions as a potent, reversible, ATP-competitive inhibitor of the transforming growth factor-β type I receptor kinase (ALK5/TGFβRI), with an ALK5 autophosphorylation IC₅₀ of 4 nM and an ALK5 binding IC₅₀ of 23 nM in cell-free assays.

Molecular Formula C17H17N5
Molecular Weight 291.35 g/mol
Cat. No. B12358213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine
Molecular FormulaC17H17N5
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2C(CNN2)C3=NC4=C(C=C3)N=CC=C4
InChIInChI=1S/C17H17N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-9,12,17,19,22H,10H2,1H3
InChIKeyXOGVFWVHCBCJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RepSox (2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine) – ALK5 Inhibitor Identity, Provenance & Core Pharmacology


2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine, universally codified as RepSox (also designated E-616452, SJN 2511, or ALK5 Inhibitor II; CAS 446859-33-2), is a synthetic heterocyclic small molecule belonging to the 1,5-naphthyridine pyrazole class [1]. It functions as a potent, reversible, ATP-competitive inhibitor of the transforming growth factor-β type I receptor kinase (ALK5/TGFβRI), with an ALK5 autophosphorylation IC₅₀ of 4 nM and an ALK5 binding IC₅₀ of 23 nM in cell-free assays . RepSox also potently inhibits TGF-β-driven cellular PAI-1 luciferase reporter activity (IC₅₀ = 18 nM) in HepG2 hepatocellular carcinoma cells , and demonstrates a selectivity window exceeding 4,000-fold against a panel of nine closely related kinases including p38 MAPK and GSK3 (IC₅₀ > 16 µM) . Beyond its canonical kinase inhibition profile, RepSox uniquely possesses the capacity to functionally replace the transcription factor Sox2 during somatic cell reprogramming into induced pluripotent stem cells (iPSCs) through induction of Nanog transcription [2], a property that is not shared by other ALK5 inhibitors at equivalent concentrations and represents a mechanistically orthogonal differentiation axis for research procurement decisions.

Why ALK5 Inhibitor Interchangeability Fails: Quantitative Differentiation of RepSox from SB-431542, SB-525334, A-83-01 & Galunisertib


ALK5 inhibitors are not fungible reagents. Despite nominally sharing the same primary molecular target, commercially available alternatives such as SB-431542, SB-525334, A-83-01, and Galunisertib (LY2157299) diverge substantially in ALK5 inhibitory potency, kinase selectivity breadth, off-target ALK4/ALK7 engagement, and functional cellular outcomes. RepSox demonstrates an ALK5 autophosphorylation IC₅₀ of 4 nM, which is 23.5-fold more potent than SB-431542 (ALK5 IC₅₀ = 94 nM) [1] [2], 3.6-fold more potent than SB-525334 (IC₅₀ = 14.3 nM) [3], and 3.0-fold more potent than A-83-01 (IC₅₀ = 12 nM in transcriptional assay) [4], while Galunisertib (IC₅₀ = 56 nM) trails by 14-fold . These differences translate into divergent effective working concentrations, altered selectivity margins, and distinct biological outcomes—most critically, RepSox is the only ALK5 inhibitor among the comparators with peer-reviewed, independent validation of functional Sox2 replacement in iPSC reprogramming via Nanog induction, a property that cannot be assumed for other ALK5 inhibitors even when used at equipotent concentrations [5]. Scientific and industrial users selecting an ALK5 inhibitor for applications beyond simple pathway blockade must therefore consider quantitative potency, selectivity, and validated functional endpoints rather than target-class membership alone.

RepSox vs. Comparators: Head-to-Head Quantitative Evidence for ALK5 Inhibition Potency, Kinase Selectivity, Cellular Activity & Functional Reprogramming


ALK5 Autophosphorylation Inhibition: RepSox (4 nM) vs. SB-431542 (94 nM), SB-525334 (14.3 nM), and Galunisertib (56 nM)

RepSox (compound 19 in the Gellibert series) inhibits ALK5 autophosphorylation with an IC₅₀ of 4 nM in a cell-free kinase assay [1]. In contrast, the widely used benchmark ALK5 inhibitor SB-431542 inhibits Smad3 phosphorylation (downstream of ALK5) with an IC₅₀ of 94 nM in an equivalent cell-free system [2], representing a 23.5-fold potency deficit relative to RepSox. SB-525334, a more optimized ALK5 inhibitor, achieves an IC₅₀ of 14.3 nM against ALK5 kinase activity—3.6-fold less potent than RepSox—and is approximately 4-fold less potent against ALK4 (IC₅₀ = 58.5 nM) [3]. Galunisertib (LY2157299), currently in Phase 2/3 clinical trials, exhibits an ALK5 IC₅₀ of 56 nM in cell-free assays, making RepSox 14-fold more potent at the kinase level . The ALK5 autophosphorylation assay directly measures the compound's ability to prevent receptor auto-activation, which is the most proximal and target-specific pharmacodynamic endpoint; lower IC₅₀ values directly translate to lower effective working concentrations in experimental systems.

TGF-β signaling ALK5 kinase inhibition cell-free autophosphorylation assay

Kinase Selectivity Window: RepSox >16 µM vs. Off-Target Kinases (>4,000-fold Selectivity) Compared with SB-431542 (100-fold over p38 MAPK) and SB-525334 (ALK4/ALK5 selectivity ratio)

RepSox was profiled against a panel of nine closely related kinases including p38 MAPK and GSK3, exhibiting IC₅₀ values >16 µM for all off-targets tested [1]. At its ALK5 autophosphorylation IC₅₀ of 4 nM, this represents a selectivity window exceeding 4,000-fold. In comparison, SB-431542 is described as having approximately 100-fold selectivity for ALK5 over p38 MAPK and 25 other kinases tested (ALK5 IC₅₀ = 94 nM vs. >10 µM for off-targets), yielding a selectivity window of ~106-fold [2]. SB-525334, while potent against ALK5 (IC₅₀ = 14.3 nM), exhibits only 4-fold selectivity over ALK4 (IC₅₀ = 58.5 nM) and is inactive against ALK2, ALK3, and ALK6 (IC₅₀ > 10,000 nM); however, its broader kinome selectivity beyond the ALK family has not been reported with the same breadth as RepSox [3]. A-83-01, despite its high ALK5 potency (12 nM), is a potent inhibitor of ALK4 (45 nM) and ALK7 (7.5 nM), exhibiting a pan-ALK inhibitory profile rather than ALK5 selectivity [4]. The exceptional selectivity of RepSox is attributed to its unique 1,5-naphthyridine scaffold binding mode within the ATP pocket, where the N5 nitrogen of the naphthyridine ring forms a critical hydrogen bond with the backbone NH of His-283 in the ALK5 hinge region, a binding interaction confirmed by X-ray co-crystallography (PDB: 1VJY) [5].

kinase selectivity profiling off-target liability p38 MAPK GSK3 chemical biology

Cellular TGF-β Pathway Inhibition: RepSox PAI-1 Luciferase IC₅₀ = 18 nM vs. Comparators in HepG2 and Related Cell-Based Assays

In a TGF-β-induced cellular PAI-1 luciferase reporter assay performed in HepG2 hepatocellular carcinoma cells, RepSox inhibits PAI-1 expression with an IC₅₀ of 18 nM , demonstrating that its potent biochemical ALK5 inhibition (IC₅₀ = 4 nM autophosphorylation) translates effectively into cellular pathway suppression with only a 4.5-fold right-shift in potency. For comparison, SB-431542 inhibits TGF-β1-induced nuclear Smad3 localization in HaCaT keratinocytes at concentrations of 1–10 µM, with an IC₅₀ of 94 nM in cell-free Smad3 phosphorylation assays, but its cellular IC₅₀ for TGF-β-driven transcriptional responses has been reported in the range of 0.5–1 µM—a 5- to 10-fold shift from its biochemical IC₅₀ [1]. The cellular potency of SB-525334 has been assessed by reduction of Smad2/3 nuclear fluorescence in TGF-β1-stimulated human renal proximal tubule epithelial (RPTE) cells, with effective concentrations in the 0.1–1 µM range, reflecting a ~7- to 70-fold shift from its biochemical IC₅₀ of 14.3 nM [2]. RepSox thus exhibits one of the most favorable biochemical-to-cellular potency translation ratios among commercially available ALK5 inhibitors, likely reflecting its favorable cell permeability conferred by the 1,5-naphthyridine-pyrazole scaffold.

TGF-β cellular assay PAI-1 luciferase reporter HepG2 cells Smad signaling cell-based pharmacology

Functional Stem Cell Reprogramming: Sox2 Replacement by RepSox via Nanog Induction – A Property Not Demonstrated for SB-431542, SB-525334, A-83-01, or Galunisertib

RepSox is uniquely validated, through independent peer-reviewed research, to functionally replace the transcription factor Sox2 during somatic cell reprogramming into induced pluripotent stem cells (iPSCs) [1]. In the Oct4/Klf4/cMyc (OKM) reprogramming system, RepSox treatment at 25 µM for 48 hours induces a persistent increase in Nanog mRNA expression that is detectable at 48 hours and sustained at 96 hours (48 hours after RepSox removal), demonstrating durable epigenetic reprogramming rather than transient pathway inhibition [1]. shRNA-mediated knockdown of Nanog abolishes RepSox-mediated Sox2 replacement, establishing Nanog as the obligate downstream mediator of this effect [1]. Furthermore, Nanog transduction alone can replace Sox2 in defined-factor reprogramming at efficiency comparable to Sox2 transduction, confirming that RepSox acts through a specific and mechanistically defined pathway rather than non-specific TGF-β inhibition [1]. In contrast, while SB-431542, SB-525334, A-83-01, and Galunisertib all inhibit TGF-β/ALK5 signaling, none have been demonstrated to functionally replace Sox2 in iPSC reprogramming through Nanog induction at equivalent or equipotent concentrations. SB-431542 and A-83-01 are commonly used to maintain pluripotency in established stem cell cultures by blocking differentiation-inducing TGF-β signals, but they do not replace reprogramming transcription factors [2]. RepSox has also been incorporated into small-molecule cocktails capable of converting astrocytes directly into neuronal cells (with valproic acid and CHIR99021) and inducing adipogenesis from mouse embryonic fibroblasts (MEFs) [3].

iPSC reprogramming Sox2 replacement Nanog induction cellular reprogramming stem cell biology

RepSox (2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine): Evidence-Anchored Procurement Scenarios for Research & Industrial Applications


iPSC Reprogramming Core Facilities and Stem Cell Engineering Laboratories Requiring Sox2 Replacement

RepSox is the only ALK5 inhibitor with peer-reviewed, independent validation of functional Sox2 replacement in somatic cell reprogramming via Nanog induction, as demonstrated by Ichida et al. (2009) [1]. Core facilities performing OKM-based reprogramming should procure RepSox specifically when reducing the number of transgenic reprogramming factors is desired. The validated protocol uses a 48-hour pulse of 25 µM RepSox at day 5 post-infection, with sustained Nanog upregulation persisting at least 48 hours post-washout. No other ALK5 inhibitor (SB-431542, SB-525334, A-83-01, Galunisertib) has been demonstrated to achieve this functional outcome, making RepSox the only evidence-based choice for this application. Purity ≥98% (HPLC) is recommended to avoid confounding effects from impurities in long-term reprogramming cultures .

Mechanistic TGF-β/ALK5 Signaling Studies Requiring High Kinase Selectivity and Minimal Off-Target Confounding

For biochemical and cell-based mechanistic studies of TGF-β/ALK5 signaling where target specificity is paramount, RepSox offers a >4,000-fold selectivity window over nine closely related kinases including p38 MAPK and GSK3 (IC₅₀ >16 µM vs. ALK5 IC₅₀ = 4 nM), as established in the original medicinal chemistry characterization by Gellibert et al. (2004) [2]. This selectivity substantially exceeds that of SB-431542 (~100-fold selectivity) and contrasts with the pan-ALK profile of A-83-01 (which potently inhibits ALK4, ALK5, and ALK7). Researchers should use RepSox at 25–100 nM for near-complete ALK5 inhibition in HepG2 and other commonly used cell lines, with the PAI-1 luciferase cellular IC₅₀ of 18 nM serving as a benchmark for effective concentration range . The crystal structure of RepSox bound to human ALK5 (PDB: 1VJY; 2.00 Å resolution) [3] provides atomic-level validation of the ATP-competitive binding mode, supporting structure-guided experimental design and interpretation.

High-Throughput Screening (HTS) Campaigns and Compound Library Procurement Requiring Cost-Effective, Potent ALK5 Inhibition

RepSox's exceptional potency (ALK5 autophosphorylation IC₅₀ = 4 nM, cellular IC₅₀ = 18 nM) translates directly into reduced compound consumption per screening well [2] . At a typical screening concentration of 100 nM (approximately 5.5× cellular IC₅₀), 10 mg of RepSox (MW 287.32) provides sufficient material for approximately 348,000 assay wells at 100 µL volume, compared to only ~37,000 wells for SB-431542 at its equipotent cellular concentration of ~1 µM—a 9.4-fold reduction in compound mass required per well. RepSox is soluble in DMSO at >20–28.7 mg/mL (≥69.6–100 mM stock solutions), facilitating high-concentration stock preparation compatible with automated liquid handling platforms . The compound is stable for ≥2 years as supplied powder (storage at 2–8°C or -20°C) and solutions in DMSO are stable for up to 3 months at -20°C, meeting HTS logistical requirements for long-term compound library storage .

Cellular Differentiation and Directed Lineage Conversion Protocols Requiring TGF-β Pathway Modulation

RepSox has been validated in multiple independent cellular differentiation and transdifferentiation protocols. In combination with valproic acid and CHIR99021, RepSox facilitates direct conversion of astrocytes into functional neuronal cells, as documented in Tocris Bioscience application protocols . RepSox also induces brown adipogenesis and browning of white adipocytes from mouse embryonic fibroblasts (MEFs), a property shared with other TGF-β pathway inhibitors but most thoroughly characterized for RepSox [4]. Additionally, RepSox serves as a basal media component for culturing human pluripotent stem cells, a validated application documented in the Sigma-Aldrich product specification . For differentiation protocol development, RepSox offers the advantage of single-agent TGF-β pathway inhibition with minimal off-target kinase activity, reducing the risk of undesired lineage specification caused by unintended kinase modulation—a consideration particularly relevant for GMP-grade cell therapy manufacturing processes where reproducible differentiation outcomes are critical.

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